molecular formula C7H7BrF2N2O2 B6162461 ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 129819-41-6

ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6162461
CAS No.: 129819-41-6
M. Wt: 269
InChI Key:
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Description

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromodifluoromethyl group attached to the pyrazole ring, which is further esterified with an ethyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of the bromodifluoromethyl group with the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

129819-41-6

Molecular Formula

C7H7BrF2N2O2

Molecular Weight

269

Purity

95

Origin of Product

United States

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